5-bromo-3-methoxy-2-methyl-3H-pyridin-4-one
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Overview
Description
5-Bromo-3-methoxy-2-methylpyridin-4-ol is a chemical compound with the molecular formula C7H8BrNO2 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-methoxy-2-methylpyridin-4-ol can be achieved through several methodsThis can be done using bromine in acetic acid at elevated temperatures . Another method involves the use of Suzuki-Miyaura coupling reactions, which are widely applied for carbon-carbon bond formation under mild conditions .
Industrial Production Methods
Industrial production of 5-Bromo-3-methoxy-2-methylpyridin-4-ol typically involves large-scale bromination reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-methoxy-2-methylpyridin-4-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with arylboronic acids.
Common Reagents and Conditions
Bromine in Acetic Acid: Used for bromination reactions.
Palladium Catalysts: Employed in Suzuki-Miyaura coupling reactions.
Oxidizing and Reducing Agents: Various agents can be used depending on the desired transformation.
Major Products Formed
Substituted Pyridines: Formed through nucleophilic substitution reactions.
Coupled Products: Formed through Suzuki-Miyaura coupling reactions with arylboronic acids.
Scientific Research Applications
5-Bromo-3-methoxy-2-methylpyridin-4-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-3-methoxy-2-methylpyridin-4-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-methoxypyridine-3-carboxylic acid
- 5-Bromo-4-methoxy-2-methylpyridine
- 2-Fluoro-4-methylpyridine
Uniqueness
5-Bromo-3-methoxy-2-methylpyridin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C7H8BrNO2 |
---|---|
Molecular Weight |
218.05 g/mol |
IUPAC Name |
5-bromo-3-methoxy-2-methyl-3H-pyridin-4-one |
InChI |
InChI=1S/C7H8BrNO2/c1-4-7(11-2)6(10)5(8)3-9-4/h3,7H,1-2H3 |
InChI Key |
LNOWYJIOTUBKBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=O)C1OC)Br |
Origin of Product |
United States |
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